1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride chemical properties
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride chemical properties
An In-depth Technical Guide to 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride for Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is a heterocyclic compound that has garnered significant interest within the drug discovery community. This molecule synergistically combines two key structural motifs: the pyrazine ring and the azetidine ring. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1][2] The azetidine moiety, a strained four-membered nitrogen-containing ring, is increasingly utilized as a "bioisostere" for larger, more flexible groups.[3][4] Its inherent ring strain and three-dimensional character can confer improved physicochemical properties such as enhanced solubility, metabolic stability, and target-binding affinity.[3][4]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride, offering a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics. The insights presented herein are grounded in established chemical principles and data from analogous structures, providing a robust framework for its application in medicinal chemistry programs.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride are summarized below. It is important to note that while data for the precise dihydrochloride salt is not extensively published, properties can be inferred from the hydrochloride salt and the constituent chemical moieties.
| Property | Value | Source |
| Chemical Name | 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride | - |
| CAS Number | 1389313-56-7 (for hydrochloride) | [5] |
| Molecular Formula | C₇H₁₂Cl₂N₄ | Calculated |
| Molecular Weight | 223.11 g/mol | Calculated |
| Canonical SMILES | C1C(CN1C2=CN=C=NC=C2)N.Cl.Cl | - |
Solubility and Stability: As a dihydrochloride salt, the compound is expected to exhibit good solubility in aqueous media and polar protic solvents like methanol and ethanol. The presence of multiple nitrogen atoms capable of protonation contributes to its hydrophilic character. Based on related compounds, such as N-(azetidin-3-yl)-3-chloropyrazin-2-amine, it is recommended to store the compound at low temperatures (≤ 8°C) to ensure long-term stability.[6] The azetidine ring, while strained, is generally stable under standard laboratory conditions, though it can be susceptible to ring-opening under harsh acidic or reductive conditions.
Synthesis and Purification
A robust and scalable synthesis of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is critical for its use in drug discovery campaigns. A logical and commonly employed synthetic strategy involves the nucleophilic aromatic substitution (SₙAr) reaction between a suitable halopyrazine and a protected azetidin-3-amine derivative.
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient two-step synthetic protocol starting from commercially available 2-chloropyrazine and tert-butyl (azetidin-3-yl)carbamate.
Caption: Proposed synthetic workflow for 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate
-
To a solution of 2-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl (azetidin-3-yl)carbamate (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Causality: The choice of a polar aprotic solvent like DMSO facilitates the SₙAr reaction. DIPEA, a non-nucleophilic base, is used to scavenge the HCl generated during the reaction without competing in the substitution. The Boc protecting group is stable under these conditions and prevents side reactions involving the azetidine amine.
Step 2: Synthesis of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
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Dissolve the purified tert-butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M, 3-4 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, the product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to afford the final dihydrochloride salt.
Self-Validation: The formation of a precipitate upon addition of HCl is a strong indicator of successful salt formation. The final product can be characterized by ¹H NMR to confirm the removal of the Boc group (disappearance of the t-butyl signal at ~1.4 ppm) and by mass spectrometry to confirm the molecular weight of the free base.
Spectroscopic Analysis
¹H NMR Spectroscopy:
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Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-8.5 ppm).
-
Azetidine Protons: Complex multiplets in the aliphatic region. The protons on the carbon bearing the amine group (CH-NH₂) would likely appear as a multiplet around δ 4.0-4.5 ppm, while the other CH₂ protons would be observed at approximately δ 3.8-4.2 ppm.
-
Amine Protons: A broad signal that may be exchanged with D₂O.
¹³C NMR Spectroscopy:
-
Pyrazine Carbons: Signals in the aromatic region (δ 140-160 ppm).
-
Azetidine Carbons: Signals in the aliphatic region (δ 40-60 ppm).
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the free base (C₇H₁₀N₄). Predicted collision cross-section values for various adduct ions can provide additional confirmation of the molecular structure.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 151.0978 |
| [M+Na]⁺ | 173.0797 |
Reactivity and Applications in Drug Discovery
The structural features of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride make it a versatile building block for constructing more complex molecules with therapeutic potential.
Key Reactive Sites:
-
Primary Amine: The azetidin-3-amine group is a key handle for further functionalization. It can readily undergo acylation, sulfonylation, reductive amination, and other common amine chemistries to introduce a wide variety of substituents.
-
Pyrazine Ring: The pyrazine ring is electron-deficient and can participate in nucleophilic aromatic substitution reactions, particularly if further activated with electron-withdrawing groups. It also serves as a key hydrogen bond acceptor.
Potential Therapeutic Applications
The combination of the pyrazine and azetidine scaffolds suggests potential applications across several therapeutic areas, as illustrated below.
Caption: Relationship between structural motifs and potential therapeutic applications.
-
Oncology: Many kinase inhibitors incorporate nitrogen-containing heterocycles. The pyrazine ring can mimic the hinge-binding interactions of adenine in ATP, while the azetidine-amine portion can be elaborated to occupy other pockets of the kinase active site.[6][8]
-
Infectious Diseases: Pyrazine derivatives have shown promise as antibacterial and antiviral agents.[9][10] This scaffold could serve as a starting point for the development of novel anti-infectives.
-
CNS and Inflammatory Disorders: The rigid azetidine scaffold can improve receptor selectivity and pharmacokinetic properties, which is advantageous for drugs targeting the central nervous system or inflammatory pathways.[3][4]
Safety and Toxicology
No specific toxicological data for 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride has been published. Therefore, it is essential to handle this compound with appropriate caution in a laboratory setting. The safety profiles of its constituent heterocycles provide a basis for risk assessment.
-
Pyrazine: Classified as a flammable solid that may cause skin, eye, and respiratory irritation.[11][12]
-
Azetidine: A highly flammable liquid that can cause severe skin burns and eye damage.[13]
Given these potential hazards, the dihydrochloride salt should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[14][15] Avoid inhalation of dust and contact with skin and eyes.[15]
Conclusion
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a biologically active pyrazine ring and a property-enhancing azetidine moiety provides a strong foundation for the development of novel therapeutics. This guide has outlined its core chemical properties, a practical synthetic route, and its potential applications, providing researchers with the necessary information to leverage this promising scaffold in their discovery programs.
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Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed. Available from: [Link]
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